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Compound of Interest

Compound Name: (3,4,5-Triiodophenyl)methanol

Cat. No.: B1394875

(3,4,5-Triiodophenyl)methanol, with a molecular weight of 485.83 g/mol and CAS number
52273-53-7, is a heavily substituted aromatic alcohol.[1][2] The presence of three large,
electron-withdrawing iodine atoms on the phenyl ring significantly influences its chemical and
physical properties, including its reactivity and spectroscopic behavior. Accurate
characterization is the cornerstone of its application in complex syntheses, ensuring the
integrity of downstream products. This guide will delve into the expected *H NMR, 3C NMR,
and mass spectrometry data, providing a predictive framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules
in solution. For (3,4,5-Trilodophenyl)methanol, both *H and 3C NMR provide critical
information about the molecular framework.

'H NMR Spectroscopy: A Tale of Two Signals

The proton NMR spectrum of (3,4,5-Triiodophenyl)methanol is predicted to be remarkably
simple due to the molecule's high degree of symmetry.

Experimental Protocol:

» Sample Preparation: Dissolve approximately 5-10 mg of (3,4,5-Trilodophenyl)methanol in
0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds). The choice of solvent is critical
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and can influence the chemical shift of the hydroxyl proton.[3]

o Referencing: Use tetramethylsilane (TMS) as an internal standard, setting its resonance to
0.00 ppm.[3]

o Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
Expected Spectral Features:

Due to the C2v symmetry of the phenyl ring, the two aromatic protons are chemically and
magnetically equivalent. This leads to a simplified spectrum.

e Aromatic Protons (H-2, H-6): A single signal is expected for the two equivalent aromatic
protons. The strong deshielding effect of the three iodine atoms will shift this signal
significantly downfield, likely in the range of & 7.5 - 8.5 ppm. This signal will appear as a
singlet because there are no adjacent protons to couple with.

o Methylene Protons (-CH20H): The two protons of the benzylic methylene group will also be
equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent
aromatic ring and the hydroxyl group, typically appearing in the range of 8 4.5 - 5.0 ppm.

o Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and
depends on concentration, temperature, and solvent. It is expected to appear as a broad
singlet anywhere from & 1.5 - 5.5 ppm. Shaking the sample with a drop of D20 will cause this
signal to disappear, confirming its identity.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms
in the molecule, offering further structural confirmation.

Experimental Protocol:

o Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated
solvent) is typically required for 33C NMR compared to *H NMR.

e Acquisition: Acquire a proton-decoupled 3C NMR spectrum. This is a standard experiment
that results in each unique carbon appearing as a singlet.
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Expected Spectral Features:

The symmetry of the molecule reduces the number of expected signals in the 13C NMR
spectrum to four.

e Aromatic Carbons (C-2, C-6): These two equivalent carbons will produce a single signal.
They are directly attached to protons and will appear in the typical aromatic region,
estimated around & 135 - 145 ppm.

 lodinated Aromatic Carbons (C-3, C-4, C-5): The three carbons directly bonded to iodine will
have their signals shifted to a much higher field (upfield) due to the "heavy atom effect" of
iodine. A single signal is expected for the equivalent C-3 and C-5 carbons, and a separate
signal for C-4. These are expected in the range of & 90 - 100 ppm.

e Quaternary Aromatic Carbon (C-1): The carbon atom attached to the methylene group is a
quaternary carbon and will likely have a lower intensity signal, predicted to be in the range of
0 145 - 155 ppm.

¢ Methylene Carbon (-CH20H): The carbon of the methylene group is expected in the aliphatic
region, typically around & 60 - 70 ppm.

Predicted NMR Data Summary

Assignment 1H NMR (Predicted) 13C NMR (Predicted)
Aromatic (H-2, H-6) 0 7.5-8.5ppm (s, 2H) 0 135 - 145 ppm
Methylene (-CH20H) 04.5-5.0 ppm (s, 2H) 0 60 - 70 ppm
Hydroxyl (-OH) 01.5-5.5ppm (brs, 1H)

Aromatic (C-1) - 0 145 - 155 ppm
Aromatic (C-3, C-5) - 490 - 100 ppm
Aromatic (C-4) - 090 - 100 ppm

Mass Spectrometry: Confirming Molecular Weight
and Fragmentation
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Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight
and offering clues about its structure.

Experimental Protocol:

« lonization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI)
are suitable techniques for this molecule.

e Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for
accurate mass measurement.

Expected Mass Spectrum:

e Molecular lon Peak ([M+H]* or [M-H]~): In positive ion mode, the protonated molecule
([M+H]*) would be expected at m/z 486.8. In negative ion mode, the deprotonated molecule
(IM-H]~) would be observed at m/z 484.8. The most crucial piece of information is the
accurate mass, which should match the calculated exact mass of the molecule (C7Hsls0).

« |sotopic Pattern: A key feature will be the isotopic pattern. lodine is monoisotopic (*2’1), so the
primary source of isotopes will be from 13C.

o Fragmentation: The most likely fragmentation pathway involves the loss of the hydroxyl
group or water, followed by fragmentation of the aromatic ring. A significant fragment would
be the triiodobenzyl cation at m/z 469, resulting from the loss of a hydroxyl radical.

Predicted Mass Spectrometry Data Summary

| Predicted m/z (Positive Predicted m/z (Negative
on
Mode) Mode)
[M+H]* 486.8
[M-H]~ - 484.8
[M-OHJ* 469.8

Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of (3,4,5-Triiodophenyl)methanol.
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Caption: Workflow for the spectroscopic characterization of (3,4,5-Triiodophenyl)methanol.

Conclusion

The structural elucidation of (3,4,5-Triiodophenyl)methanol relies on a synergistic application
of NMR and mass spectrometry. The predicted data, characterized by a simple yet informative
NMR spectrum and a clear molecular ion peak in the mass spectrum, provides a robust
fingerprint for this compound. By understanding the underlying principles that govern these
spectral features, researchers can confidently verify the identity and purity of this important
chemical intermediate, ensuring the success of their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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